

AT7519 mesylate solubility and stability issues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AT 7519 mesylate*

Cat. No.: *B1666107*

[Get Quote](#)

AT7519 Mesylate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AT7519 mesylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of AT7519 and its different salt forms in common laboratory solvents?

A1: The solubility of AT7519 can vary depending on the specific salt form (mesylate, hydrochloride, or free base) and the solvent used. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, especially in DMSO.^[1] Below is a summary of reported solubility data for different forms of AT7519.

Data Presentation: Solubility of AT7519 Forms

Compound Form	Solvent	Reported Solubility	Molar Concentration (approx.)
AT7519	DMSO	10 mg/mL ^[1]	26.16 mM ^[1]
AT7519	DMSO	≥ 50 mg/mL ^[2]	130.81 mM ^[2]
AT7519 Free Base	DMSO	37.5 mg/mL ^[3]	98.11 mM ^[3]
AT7519 Hydrochloride	DMSO	≥ 300 mg/mL ^[4]	716.49 mM ^[4]
AT7519 Hydrochloride	DMSO	25 mg/mL ^[5]	59.7 mM
AT7519 Hydrochloride	Ethanol	5 mg/mL ^[5]	11.9 mM
AT7519 Hydrochloride	Dimethyl Formamide (DMF)	20 mg/mL ^[5]	47.8 mM
AT7519 Hydrochloride	Water	8.33 mg/mL (requires sonication) ^[4]	19.89 mM ^[4]
AT7519 Hydrochloride	PBS (pH 7.2)	approx. 0.5 mg/mL ^[5]	1.2 mM
AT7519	Water	Insoluble ^[1]	N/A
AT7519	Ethanol	Insoluble ^[1]	N/A

Q2: How should I prepare stock solutions of AT7519?

A2: For in vitro studies, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.^{[1][2]} To minimize the impact of moisture, use newly opened DMSO. For aqueous solutions, the hydrochloride salt of AT7519 shows some solubility in water with sonication and in PBS at a lower concentration.^{[4][5]} When preparing aqueous solutions from a DMSO stock, it is important to perform serial dilutions and ensure the final concentration of DMSO is not detrimental to the experimental system.

Q3: What are the recommended storage conditions for AT7519 mesylate?

A3: Proper storage is critical to maintain the stability and activity of AT7519 mesylate.

- Solid Form: The powder should be stored at -20°C for long-term stability (up to 3 years).^[2]

- In Solvent: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year, or at -20°C for up to 6 months.[2] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving AT7519 mesylate in DMSO.

Possible Causes & Solutions:

- Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of AT7519.[1]
 - Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
- Incorrect Salt Form: You may be using a different salt form of AT7519 with different solubility characteristics.
 - Solution: Verify the specific salt form of your compound from the supplier's documentation.
- Low-Quality Reagent: The purity of the compound can affect its solubility.
 - Solution: Ensure you are using a high-purity grade of AT7519 mesylate.

Problem: My AT7519 mesylate precipitates out of solution during my experiment.

Possible Causes & Solutions:

- Exceeded Solubility in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer, the solubility of the compound can be exceeded.
 - Solution: Lower the final concentration of AT7519 in your assay. You can also try using a co-solvent system if your experimental setup allows. For in vivo preparations, a formulation with PEG300 and Tween80 has been described.[1]
- Temperature Effects: Changes in temperature during the experiment can affect solubility.

- Solution: Ensure that all solutions are maintained at a constant temperature.

Stability Issues

Problem: I am observing a loss of activity of my AT7519 mesylate over time.

Possible Causes & Solutions:

- Improper Storage: Incorrect storage of either the solid compound or stock solutions can lead to degradation.
 - Solution: Strictly adhere to the recommended storage conditions (-20°C for solid, -80°C for stock solutions in solvent).[2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.
- Degradation in Aqueous Solution: AT7519 is less stable in aqueous solutions.
 - Solution: Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[5]
- Exposure to Light or Reactive Chemicals: Although specific data on photostability is limited, it is good practice to protect the compound from light. Also, avoid contact with strong oxidizing agents or highly acidic/basic conditions unless part of a specific experimental design.

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of AT7519 mesylate in an aqueous buffer.

Materials:

- AT7519 mesylate
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent)

- Multichannel pipette
- Plate reader with UV absorbance measurement capabilities

Procedure:

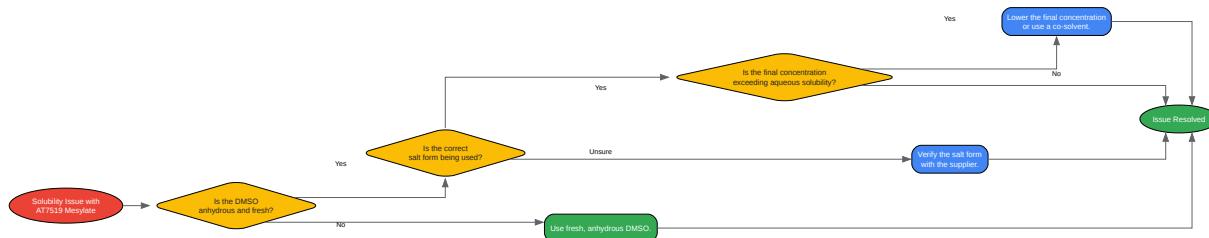
- Prepare a stock solution: Dissolve AT7519 mesylate in anhydrous DMSO to a concentration of 10 mM.
- Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
- Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 μ L) of each DMSO concentration to a new 96-well plate.
- Add Buffer: Rapidly add a larger volume (e.g., 198 μ L) of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
- Measurement: Measure the absorbance of each well at a wavelength where the compound has maximal absorbance, and also at a reference wavelength (e.g., 620 nm) to detect precipitation (turbidity).
- Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of AT7519 mesylate under various stress conditions.

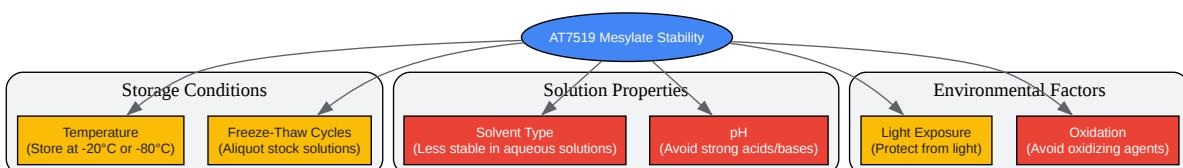
Materials:

- AT7519 mesylate
- Hydrochloric acid (HCl)

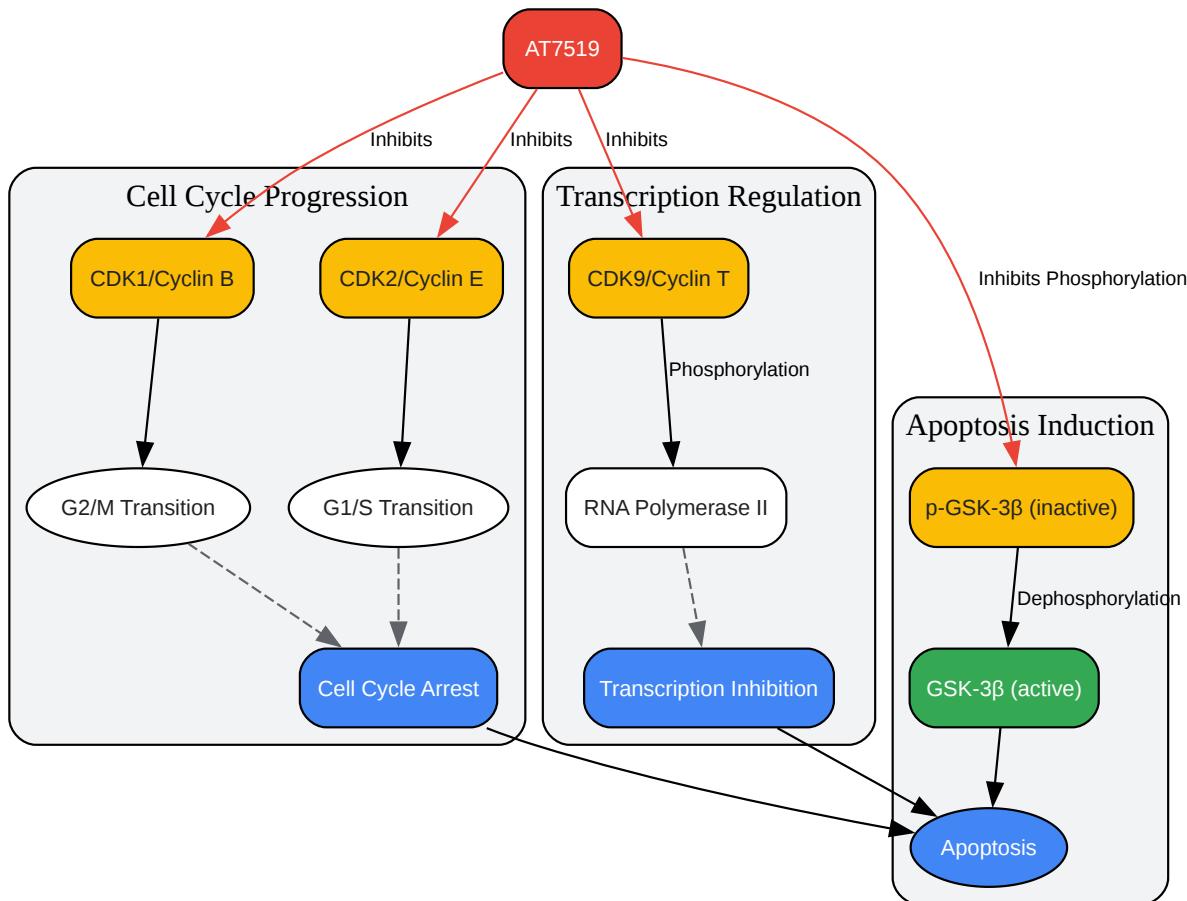

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- pH meter
- Temperature-controlled oven
- Photostability chamber

Procedure:

- Prepare Stock Solution: Prepare a stock solution of AT7519 mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
 - Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).
 - Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature.
 - Oxidation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature.
 - Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
 - Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
- Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.


- Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Data Evaluation: Quantify the amount of AT7519 mesylate remaining and identify any major degradation products.

Visualizations


[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for AT7519 mesylate solubility issues.

[Click to download full resolution via product page](#)

Caption: Factors affecting the stability of AT7519 mesylate.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of AT7519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [AT7519 mesylate solubility and stability issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666107#at7519-mesylate-solubility-and-stability-issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com